8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-(2-ethoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-19-14-8-3-4-9-15(14)20(17,18)16-12-6-5-7-13(16)11-10-12/h3-6,8-9,12-13H,2,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRZXUQMGHZVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-(2-Ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
8-(2-Ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Alkyl Substituents : The 2-ethoxybenzenesulfonyl group enhances receptor binding specificity compared to alkyl substituents (e.g., methyl or ethyl), which are simpler but less pharmacologically targeted .
- Boronate Esters : Compounds like 8-ethyl-3-(dioxaborolan) derivatives are valuable in synthetic chemistry for Suzuki-Miyaura couplings, whereas sulfonyl derivatives prioritize biological activity .
- Therapeutic Scope : While 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo... targets nAChRs, SD-1008 demonstrates kinase inhibition, highlighting substituent-driven divergence in mechanisms .
Biological Activity
8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a synthetic compound belonging to the class of azabicyclic compounds, which are known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 297.37 g/mol. The compound features a bicyclic structure that contributes to its biological interactions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds within this class have shown potential as antimicrobial agents, inhibiting the growth of bacteria and fungi.
- Analgesic Properties : Some derivatives have been evaluated for pain relief, demonstrating varying degrees of analgesic activity.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, modulating pain pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing pain and swelling.
Study 1: Analgesic Activity
A study evaluated the analgesic properties of various azabicyclic compounds using the hot plate method in mice. While some compounds showed significant analgesic effects, others, including structurally similar derivatives, were largely inactive . This highlights the need for further investigation into the specific structural features that confer activity.
Study 2: Antimicrobial Efficacy
In vitro studies have demonstrated that certain sulfonamide derivatives exhibit antimicrobial properties against a range of bacterial strains. The presence of the sulfonyl group in this compound is believed to enhance its interaction with microbial targets .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 8-(5-fluoro-2-methoxybenzenesulfonyl)-3-[4-(methoxymethyl)-1H-triazol-1-yl]-8-azabicyclo[3.2.1]octane | Antimicrobial, Analgesic | |
| 8-(bromomethyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-one | Antimicrobial |
Q & A
Q. What are the key synthetic routes for 8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including sulfonylation of the azabicyclo core and subsequent functionalization. Radical cyclization (using n-tributyltin hydride/AIBN) has been employed for analogous bicyclic systems to control stereochemistry . For sulfonyl group introduction, reaction conditions (e.g., solvent polarity, temperature) are critical: dimethyl sulfoxide (DMSO) enhances sulfonylation efficiency, while acetonitrile is preferred for triazole coupling . Optimizing stoichiometry of sulfonyl chloride derivatives and maintaining anhydrous conditions can improve yields by 15–20% .
Q. Which spectroscopic methods are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the azabicyclo[3.2.1]octene scaffold and sulfonyl group placement. Key signals include:
- ¹H NMR : Deshielded protons on the bicyclic system (δ 3.5–5.0 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- ¹³C NMR : Sulfonyl carbon at δ ~110–120 ppm and bicyclic carbons at δ 25–60 ppm . High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What are the common chemical modifications of the azabicyclo[3.2.1]octene scaffold for structure-activity studies?
- Sulfonyl group replacement : Substituting the 2-ethoxybenzenesulfonyl moiety with halogenated or methoxy variants alters electronic properties and biological interactions .
- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at position 3 enhances hydrogen-bonding potential .
- N-methylation : Modifying the bridgehead nitrogen influences solubility and receptor binding .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target affinity?
Density Functional Theory (DFT) calculations predict conformational stability, with the azabicyclo system favoring a boat-chair conformation. Molecular docking (e.g., AutoDock Vina) identifies key interactions:
- Sulfonyl oxygen hydrogen bonds with Lys residues in enzyme active sites.
- The ethoxy group occupies hydrophobic pockets, validated by free-energy perturbation (FEP) simulations . MD simulations (>100 ns) assess dynamic binding behavior, highlighting substituent effects on residence time .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Meta-analysis of substituent effects : Compare EC₅₀ values for sulfonyl vs. carbonyl derivatives to isolate electronic vs. steric contributions .
- Off-target profiling : Use kinase/GPCR panels to identify polypharmacology, which may explain divergent in vivo outcomes .
- Solubility correction : Normalize activity data against logP values (e.g., via HPLC-derived partition coefficients) to account for bioavailability differences .
Q. How can synthetic byproducts be characterized and minimized during scale-up?
- LC-MS monitoring : Detect intermediates (e.g., over-sulfonylated species) early in the reaction.
- Byproduct identification : Common impurities include diastereomeric bicyclo systems (resolved via chiral HPLC) and hydrolyzed sulfonamides (mitigated by controlled pH) .
- Flow chemistry : Continuous processing reduces side reactions (e.g., epimerization) by limiting residence time at high temperatures .
Methodological Tables
Table 1. Key Reaction Conditions for Sulfonylation
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Ethoxybenzenesulfonyl chloride | DMSO | 0 → 25 | 68–72 |
| 5-Fluoro-2-methoxy analog | Acetonitrile | 25 → 40 | 55–60 |
Table 2. NMR Data for Core Structure
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Bridgehead N-CH₂ | 3.82 (d, J=12 Hz) | 58.4 |
| Sulfonyl C | - | 118.7 |
| Ethoxy CH₃ | 1.42 (t, J=7 Hz) | 14.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
